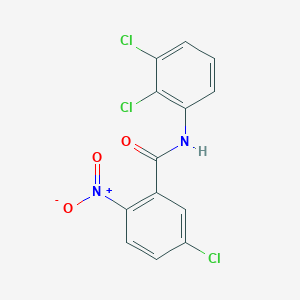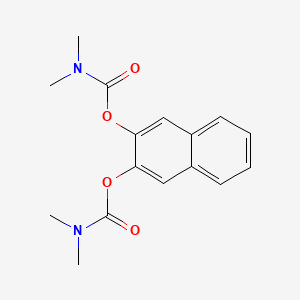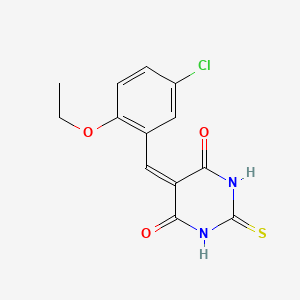![molecular formula C20H14N2O2S B5711170 4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPB is a member of the benzoic acid family, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CPB has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. CPB has also been found to inhibit the activity of PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes.
Biochemical and Physiological Effects:
CPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. CPB has also been found to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels, which are essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB has several advantages as a research tool, including its high potency and selectivity for various enzymes and signaling pathways. However, CPB also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on CPB. One area of interest is the development of CPB analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of CPB in various disease models, including inflammatory diseases and cancer. Finally, the development of CPB as a therapeutic agent for human diseases is an exciting area of research that requires further investigation.
Conclusion:
In conclusion, CPB is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPB has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. Despite its limitations, CPB remains an important research tool for investigating various enzymes and signaling pathways. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of CPB.
Métodos De Síntesis
The synthesis of CPB involves a multistep reaction that includes the condensation of 2-chloro-5-nitropyridine with thiophenol, followed by the reduction of the nitro group with iron powder and acetic acid. The resulting compound is then reacted with 4-cyanobenzoic acid to yield CPB. The overall yield of the reaction is approximately 30-40%, and the purity of the product can be increased through recrystallization.
Aplicaciones Científicas De Investigación
CPB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. CPB has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and carbonic anhydrase (CA).
Propiedades
IUPAC Name |
4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-12-17-10-11-18(15-4-2-1-3-5-15)22-19(17)25-13-14-6-8-16(9-7-14)20(23)24/h1-11H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUWXSXJDPIEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)



![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)




